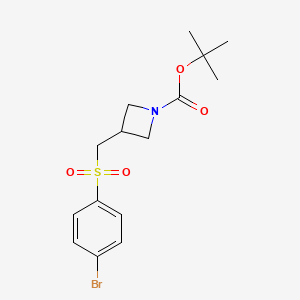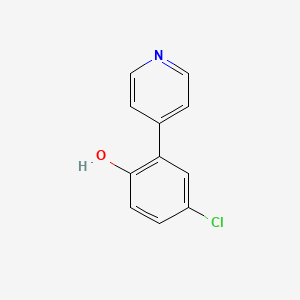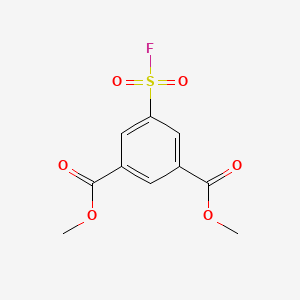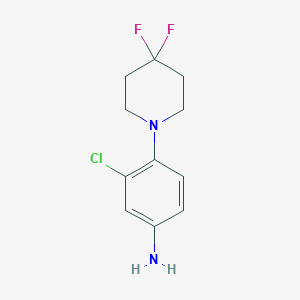
2-Amino-5-(cyclopropylmethoxy)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-5-(cyclopropylmethoxy)benzamide is a chemical compound with the molecular formula C11H14N2O2 and a molecular weight of 206.24 g/mol . It belongs to the class of benzamide derivatives, which are known for their diverse biological and pharmacological activities. Benzamides are widely used in various fields, including medicine, agriculture, and industry .
Métodos De Preparación
The synthesis of 2-Amino-5-(cyclopropylmethoxy)benzamide can be achieved through several methods. One common approach involves the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) . This method is considered green, rapid, and highly efficient, providing high yields and eco-friendly conditions.
Another method involves the reduction of 2-nitro-3-methyl benzoic acid, followed by chlorination, esterification, and ammonolysis reactions . This multi-step process is suitable for industrial production due to its high yield and mild reaction conditions.
Análisis De Reacciones Químicas
2-Amino-5-(cyclopropylmethoxy)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups or reduce other functional groups present in the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Condensation: Direct condensation with carboxylic acids and amines can form amide bonds.
Common reagents used in these reactions include Lewis acids, reducing agents like hydrogen or metal hydrides, and oxidizing agents such as potassium permanganate or chromium trioxide. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-Amino-5-(cyclopropylmethoxy)benzamide has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-Amino-5-(cyclopropylmethoxy)benzamide involves its interaction with specific molecular targets and pathways. For example, benzamide derivatives are known to bind to zinc ions in histone deacetylase (HDAC) enzymes, inhibiting their activity . This inhibition can lead to changes in gene expression and induce apoptosis in cancer cells. The compound’s antioxidant and antibacterial activities are attributed to its ability to scavenge free radicals and inhibit bacterial growth .
Comparación Con Compuestos Similares
2-Amino-5-(cyclopropylmethoxy)benzamide can be compared with other benzamide derivatives, such as:
2-Amino-5-bromobenzamide: This compound has similar structural features but contains a bromine atom instead of a cyclopropylmethoxy group.
2,3-Dimethoxybenzamide: This derivative has methoxy groups at the 2 and 3 positions, providing different chemical and biological properties.
3-Acetoxy-2-methylbenzamide: This compound has an acetoxy group at the 3 position and a methyl group at the 2 position, offering unique reactivity and applications.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activities compared to other benzamide derivatives.
Propiedades
Fórmula molecular |
C11H14N2O2 |
|---|---|
Peso molecular |
206.24 g/mol |
Nombre IUPAC |
2-amino-5-(cyclopropylmethoxy)benzamide |
InChI |
InChI=1S/C11H14N2O2/c12-10-4-3-8(5-9(10)11(13)14)15-6-7-1-2-7/h3-5,7H,1-2,6,12H2,(H2,13,14) |
Clave InChI |
QTGQDDFHJRVEMU-UHFFFAOYSA-N |
SMILES canónico |
C1CC1COC2=CC(=C(C=C2)N)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7-Bromo-1-cyclopropyl-1H-benzo[d][1,2,3]triazole](/img/structure/B12073637.png)



![N-[(3-fluorophenyl)methyl]-N-propylpiperidin-3-amine](/img/structure/B12073654.png)



![3-[4-(1,3-Dithiolan-2-yl)phenyl]-5-(ethoxyisopropylaminophosphoryl)thiomethyl-1,2,4-oxadiazole](/img/structure/B12073683.png)



